4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of substituents: The chloro, dimethoxyphenyl, and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethoxy and methylphenyl groups.
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the chloro and methylphenyl groups.
1-(4-methylphenyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and dimethoxy groups.
Uniqueness
The presence of chloro, dimethoxyphenyl, and methylphenyl groups in 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole makes it unique compared to other pyrazole derivatives
Properties
Molecular Formula |
C26H25ClN2O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2O4/c1-16-6-10-19(11-7-16)29-26(18-9-13-21(31-3)23(15-18)33-5)24(27)25(28-29)17-8-12-20(30-2)22(14-17)32-4/h6-15H,1-5H3 |
InChI Key |
YKJBZFFPZHVPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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